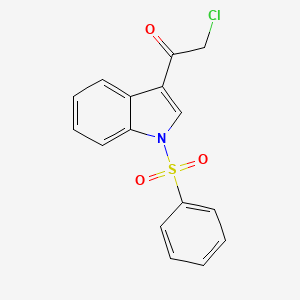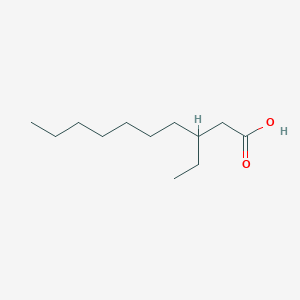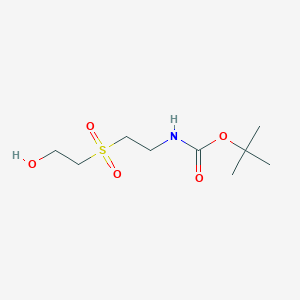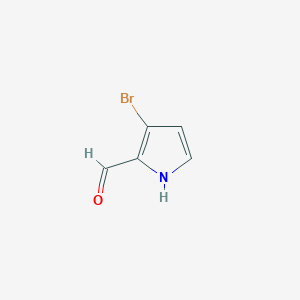![molecular formula C10H11NO3 B1316180 Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate CAS No. 758684-29-6](/img/structure/B1316180.png)
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
Vue d'ensemble
Description
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate, also known as MDBC, is a compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. MDBC is a derivative of the benzo[1,4]oxazine family, which are heterocyclic compounds that are composed of six carbon atoms, three nitrogen atoms, and two oxygen atoms. MDBC has a pKa of 8.7 and a molecular weight of 201.24. It is a white solid at room temperature and is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
Synthesis and Application in Biology and Medication
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate and its derivatives have been extensively used in biology and medication. Recent research has focused on developing new synthesis methods for these compounds. For instance, a study by 詹淑婷 (2012) outlined a novel synthesis method involving 2-aminophenol as the starting material, leading to the successful creation of several 3,4-dihydro-2H-benzo[[1,4]oxazine derivatives, including the methyl ester of 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid (詹淑婷, 2012).
Development in Synthesis Techniques
Synthesis techniques for these compounds have seen significant advancements. For example, Yin Du-lin (2007) developed a method to prepare nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, confirming their structures through various spectral analyses (Yin Du-lin, 2007). Additionally, Takeshi Yamamoto et al. (1998) explored N-Isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1, 4]oxazine-6-carboxylate for the synthesis of a Na/H exchange inhibitor (Takeshi Yamamoto et al., 1998).
Chemoenzymatic Asymmetric Synthesis
María López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis route for 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This method was particularly effective in producing key precursors for antimicrobial agents like Levofloxacin (María López-Iglesias et al., 2015).
Novel Synthesis Approaches
B. Gabriele et al. (2006) synthesized 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a palladium-catalyzed process. This approach was notable for its stereoselectivity and efficacy in creating new molecular structures (B. Gabriele et al., 2006).
Applications in Drug Development
Research by A. Y. Lin et al. (2016) demonstrated the potential of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates in developing cancer therapeutics. Their findings highlighted the differential cytotoxicity of amide versus ester compounds in this series, offering insights into the development of targeted cancer treatments (A. Y. Lin et al., 2016).
Dual-Action Pharmaceutical Agents
M. Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives. These compounds demonstrated dual-action as both thromboxane A2 receptor antagonists and prostacyclin receptor agonists, highlighting their potential in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROCSXSFACGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585704 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate | |
CAS RN |
758684-29-6 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


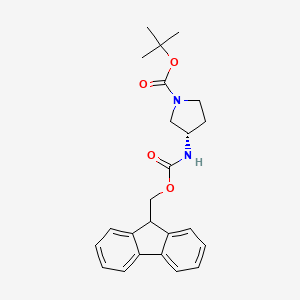

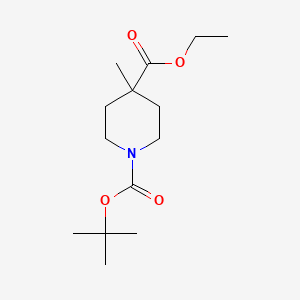
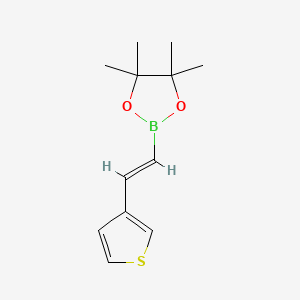
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
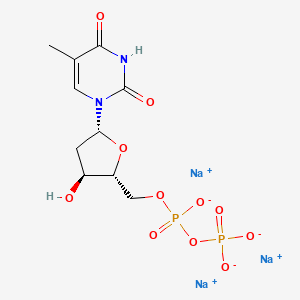
ruthenium(II)](/img/structure/B1316115.png)
